molecular formula C19H17FN4S2 B286732 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide

2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide

Cat. No. B286732
M. Wt: 384.5 g/mol
InChI Key: XGKORNJYVXQWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide is a chemical compound that has gained significant attention in scientific research. It is a member of the triazolothiadiazole family and has potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. The compound binds to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptosis. Moreover, the compound has been shown to disrupt the mitochondrial membrane potential and induce the release of cytochrome c, leading to caspase activation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide are primarily related to its anticancer activity. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide is its relatively simple synthesis method, which allows for large-scale production. Moreover, the compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapeutics. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the research on 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide. One possible direction is the development of new anticancer agents based on the structure of the compound. Modification of the structure may lead to the development of more potent and selective anticancer agents. Another direction is the investigation of the compound's mechanism of action at the molecular level. Understanding the molecular interactions between the compound and its target proteins may provide insights into the development of new cancer therapeutics. Moreover, the compound's antibacterial and antifungal activity can be further explored for the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide involves the reaction of 2,5-dimethylphenyl isothiocyanate with 3-(2-fluorobenzyl)-1,2,4-triazole-5-thiol in the presence of a base. The reaction occurs at room temperature and yields a yellow solid, which is purified by recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2,5-Dimethylphenyl [3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule dynamics. Moreover, it has been reported to have antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.

properties

Molecular Formula

C19H17FN4S2

Molecular Weight

384.5 g/mol

IUPAC Name

6-[(2,5-dimethylphenyl)sulfanylmethyl]-3-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4S2/c1-12-7-8-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3

InChI Key

XGKORNJYVXQWHP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)SCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Origin of Product

United States

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